3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide
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Overview
Description
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide is a useful research compound. Its molecular formula is C14H17N3O3S and its molecular weight is 307.37 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardiovascular System Effects
3-(azepan-1-ylcarbonyl)-1H-4,1,2-benzothiadiazine 4,4-dioxide, also known by its derivative diazoxide, has been studied for its effects on the cardiovascular system. Research indicates that diazoxide significantly reduces resistance to blood flow in peripheral vasculature, altering blood distribution across various circulations without impacting myocardial oxygen consumption. It also affects left ventricular function, indicating its potential use in managing cardiovascular conditions (Nayler et al., 1968).
Biodistribution and Radiation Dosimetry
The compound's biodistribution and radiation dosimetry have been assessed in human studies, highlighting its safety and the acceptable absorbed doses. Its high accumulation in σ-1 receptor–dense organs like the pancreas and spleen and moderate uptake in the brain and myocardium make it a promising agent for imaging in various neuroinflammatory diseases (Hjørnevik et al., 2017).
Metabolic Pathways
Understanding the metabolic pathways of diazoxide has been crucial in determining its pharmacokinetics and therapeutic implications. Studies have shown the presence of specific metabolites in plasma and urine in various species, including humans, monkeys, and dogs. These insights into the metabolism of diazoxide help in optimizing its usage and evaluating its effects in different biological systems (Pruitt et al., 1974).
Properties
IUPAC Name |
azepan-1-yl-(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c18-14(17-9-5-1-2-6-10-17)13-16-15-11-7-3-4-8-12(11)21(13,19)20/h3-4,7-8,15H,1-2,5-6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSASXIKIHQMLGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.